3-(2-Bromo-4-chlorophenyl)propanoic acid
CAS No.: 66192-04-9
Cat. No.: VC4371900
Molecular Formula: C9H8BrClO2
Molecular Weight: 263.52
* For research use only. Not for human or veterinary use.

CAS No. | 66192-04-9 |
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Molecular Formula | C9H8BrClO2 |
Molecular Weight | 263.52 |
IUPAC Name | 3-(2-bromo-4-chlorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H8BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Standard InChI Key | XHXKZBOVNCLNHW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Br)CCC(=O)O |
Chemical and Physical Properties
Structural Characteristics
The compound’s IUPAC name is 3-(2-bromo-4-chlorophenyl)propanoic acid, and its SMILES notation is . The presence of bromine and chlorine atoms introduces steric and electronic effects that influence reactivity. The propanoic acid group enhances solubility in polar solvents and facilitates derivatization .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 263.52 g/mol | |
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
Solubility | Limited data; polar solvents | |
Density | 1.6–1.8 g/cm³ (estimated) | - |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves halogenation and Friedel-Crafts acylation. A reported method uses 3-(2-chlorophenyl)propanoic acid as a precursor:
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Bromination: Treatment with bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., ) introduces the bromine atom.
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Cyclization: Oxalyl chloride () and in dichloromethane facilitate cyclization, yielding the target compound .
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Reactants: 3-(2-Chlorophenyl)propanoic acid (4.4 g), oxalyl chloride (3.6 mL), (2.7 g).
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Conditions: Reflux in dichloromethane at 40°C for 3 hours.
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Yield: 3.7 g (84%).
Industrial Production
Industrial-scale synthesis prioritizes cost efficiency and safety. Multi-step halogenation under controlled conditions minimizes byproducts. Purification via column chromatography (cyclohexane/ethyl acetate) ensures high purity .
Biological Activities and Applications
Table 2: Comparative Bioactivity of Halogenated Propanoic Acids
Industrial Applications
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Pharmaceutical Intermediates: Used in synthesizing indanone derivatives for anti-Parkinson’s drugs .
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Agrochemicals: Precursor for herbicides and pesticides due to halogen-mediated bioactivity .
Comparative Analysis with Structural Analogs
Effect of Halogen Position
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2-Bromo-4-chloro Substitution: Enhances electrophilic aromatic substitution reactivity compared to 3- or 4-halogenated analogs .
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Bromine vs. Fluorine: Bromine’s larger atomic radius increases steric hindrance, reducing metabolic degradation rates .
Future Research Directions
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Mechanistic Studies: Elucidate COX-2 inhibition pathways.
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Derivatization: Explore ester or amide derivatives for enhanced bioavailability.
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Ecotoxicology: Assess long-term environmental impacts.
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